molecular formula C20H23N3O8S2 B2664944 Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate CAS No. 477491-18-2

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2664944
CAS No.: 477491-18-2
M. Wt: 497.54
InChI Key: DCRSLFATGARRNL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Generally, the functional groups present in this compound, such as the amide, nitro group, and sulfonyl group, can undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of complex heterocyclic systems. For example, the synthesis of pyrrolo[3,4-b][1,5]benzothiazepine 4,4-dioxide derivatives involves condensation reactions where similar compounds play a crucial role in the formation of novel heterocyclic structures with potential pharmacological activities (R. D. Santo et al., 1998).

Advancements in Peptide Synthesis

The compound's structural features, particularly the sulfonyl and carboxylate groups, make it suitable for applications in peptide synthesis. It can act as a carboxyl-group protecting agent, enhancing the efficiency and selectivity of peptide bond formation. This application is pivotal in synthesizing peptides with precise sequences for therapeutic and research purposes (M. J. Amaral, 1969).

Application in Gewald Reaction

The Gewald reaction, a method for synthesizing 2-aminothiophenes, benefits from compounds with similar structural motifs. This compound can be involved in reactions with aryl alkyl ketones, showcasing its utility in generating thiophene derivatives through a one-pot synthesis approach. Such thiophenes are valuable in creating compounds with potential electronic and photonic properties (V. Tormyshev et al., 2006).

Role in Organic Electronics

Compounds of this nature are also explored for their electrochemical and electrochromic properties, indicating their potential application in the development of organic electronic devices. Their ability to undergo redox reactions and exhibit color changes upon oxidation or reduction is beneficial for creating smart materials and sensors (Bin Hu et al., 2013).

Antimicrobial Agent Synthesis

Furthermore, derivatives of such compounds have been investigated for their antimicrobial properties, indicating the broader utility of this chemical framework in developing new antibacterial and antifungal agents. The structural flexibility allows for the synthesis of various derivatives, which can be screened for antimicrobial activity, contributing to the ongoing search for new treatments for infectious diseases (N. Desai et al., 2007).

Properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8S2/c1-4-30-20(25)16-9-17(23(26)27)32-19(16)21-18(24)14-5-7-15(8-6-14)33(28,29)22-10-12(2)31-13(3)11-22/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRSLFATGARRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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